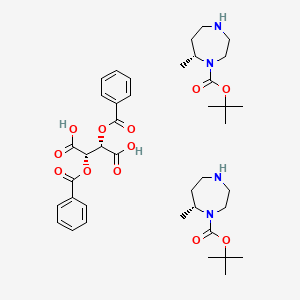
(R)-4-Boc-5-methyl-1,4-diazepane 1/2 dbta salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-4-Boc-5-methyl-1,4-diazepane 1/2 dbta salt is a useful research compound. Its molecular formula is C40H58N4O12 and its molecular weight is 786.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-4-Boc-5-methyl-1,4-diazepane 1/2 dbta salt is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article reviews its biological activity, focusing on its role as a Bruton’s tyrosine kinase (Btk) inhibitor, which is pivotal in various immune responses and related diseases.
Chemical Structure and Properties
The compound features a diazepane ring with a Boc (tert-butyloxycarbonyl) protecting group and a methyl substitution. The structural formula can be represented as follows:
This configuration is crucial for its biological interactions and pharmacological properties.
Bruton’s tyrosine kinase (Btk) plays a critical role in B-cell receptor signaling pathways. Inhibition of Btk is associated with the treatment of autoimmune diseases, such as rheumatoid arthritis and certain types of cancer, including B-cell malignancies. The compound has demonstrated an IC50 value of 10 µM or less in Btk kinase assays, indicating potent inhibitory activity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Btk Inhibition : The compound effectively inhibits Btk activity, which is essential for B-cell development and function.
- Therapeutic Potential : It shows promise in treating autoimmune diseases and cancers associated with aberrant Btk activity .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Btk Inhibition | IC50 < 10 µM | |
| Autoimmune Disease | Potential treatment for rheumatoid arthritis | |
| Cancer Treatment | Efficacy in B-cell malignancies |
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
- Study on Rheumatoid Arthritis :
- Cancer Efficacy Study :
Synthesis and Formulation
The synthesis of (R)-4-Boc-5-methyl-1,4-diazepane involves several steps that ensure the purity and efficacy of the compound:
Properties
Molecular Formula |
C40H58N4O12 |
|---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.2C11H22N2O2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;2*1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h1-10,13-14H,(H,19,20)(H,21,22);2*9,12H,5-8H2,1-4H3/t13-,14-;2*9-/m011/s1 |
InChI Key |
HMOFKYVGSCPZAU-FLYYOZMWSA-N |
Isomeric SMILES |
C[C@@H]1CCNCCN1C(=O)OC(C)(C)C.C[C@@H]1CCNCCN1C(=O)OC(C)(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CCNCCN1C(=O)OC(C)(C)C.CC1CCNCCN1C(=O)OC(C)(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















